molecular formula C19H17N3O3 B1649311 2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate CAS No. 17994-15-9

2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate

Cat. No.: B1649311
CAS No.: 17994-15-9
M. Wt: 335.4 g/mol
InChI Key: NPMOCMWCFIQGMK-UHFFFAOYSA-O
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Description

2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate is the nitrate salt of sempervirine, an indoloquinolizine alkaloid with the molecular formula C₁₉H₁₇N₂⁺·NO₃⁻ and a molecular weight of 335.36 g/mol. Sempervirine (CAS: 6882-99-1) is structurally characterized by a fused benz[g]indole and quinolizine ring system, forming a planar aromatic core with partial saturation in the tetrahydro regions. It is stored at 2–8°C as a yellow crystalline powder and has demonstrated bioactivity in oncology research, particularly in inhibiting hepatocellular carcinoma proliferation via modulation of the Wnt/β-catenin pathway.

Properties

IUPAC Name

16,17,18,19-tetrahydro-3H-yohimban-13-ium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2.NO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h3-4,7-12H,1-2,5-6H2;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMOCMWCFIQGMK-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C[N+]3=C(C=C2C1)C4=C(C=C3)C5=CC=CC=C5N4.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17994-15-9, 5436-46-4
Record name 1H-Benz[g]indolo[2,3-a]quinolizin-6-ium, 2,3,4,13-tetrahydro-, nitrate (1:1)
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Record name Sempervirine, nitrate
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Record name NSC 21728
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Record name 2,3,4,13-tetrahydro-1H-benz[g]indole[2,3-a]quinolizin-6-ium nitrate
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Preparation Methods

Acid-Catalyzed Cyclization

Hydrochloric acid (1.25 M) induces intramolecular cyclization of lactam intermediates into the indoloquinolizidine framework. For example, lactam 6b undergoes HCl-mediated cyclization at reflux to afford 8b with retention of configuration. This method typically achieves yields exceeding 70%, though prolonged reaction times may lead to epimerization.

Intramolecular Amidoalkylation

Amidoalkylation strategies enable the formation of fused pyrrolidone rings, critical for introducing structural diversity. Bicyclic lactam 15 , derived from (S)-tryptophanol and methyl 4-oxobutanoate, undergoes intramolecular amidoalkylation in dimethylformamide (DMF) with methylene iodide to yield 14 , a derivative bearing a methoxymethyl substituent. This reaction proceeds at room temperature over 16 hours, achieving 74% yield.

Stereochemical Considerations

The stereochemical outcome is governed by the configuration of the starting tryptophanol. Enantiopure (R)-tryptophanol generates the (1R,6S,12bR)-configured product, whereas (S)-tryptophanol yields the (1S,6R,12bS) enantiomer. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm absolute configurations.

Nitration and Salt Formation

The nitrate counterion is introduced via protonation of the tertiary amine followed by anion exchange. While direct nitration of the heterocycle is uncommon, sempervirine free base is treated with nitric acid in acetic anhydride at 15–20°C to form the nitrate salt. This step, adapted from isosorbide mononitrate synthesis, achieves near-quantitative conversion due to the high solubility of the free base in polar aprotic solvents.

Optimization of Nitration Conditions

Key parameters include:

  • Temperature : Maintaining ≤20°C prevents oxidative degradation.
  • Acid stoichiometry : A 1:1 molar ratio of sempervirine to HNO₃ ensures complete protonation without side reactions.
  • Workup : Precipitation in ice-cold water followed by filtration yields the pure nitrate salt (melting point: 271°C).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Conditions Yield Reference
Cyclocondensation (S)-Tryptophanol Methyl 4-oxobutanoate, HCl 45°C, 12 h 58–70%
Amidoalkylation Lactam 15 Methylene iodide, DMF RT, 16 h 74%
Nitration Sempervirine base HNO₃, Ac₂O 15–20°C, 1 h >95%

Chemical Reactions Analysis

2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

The biological activities of sempervirine nitrate have been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that compounds with indole structures often exhibit anticancer properties. Sempervirine nitrate's structural similarity to known anticancer agents suggests it may possess similar bioactivity .
  • Neuroprotective Effects : The compound has shown promise in neuroprotection studies, potentially benefiting conditions like neurodegenerative diseases. Its ability to modulate neurotransmitter levels could be a mechanism through which it exerts protective effects on neuronal cells .
  • Anti-inflammatory Properties : Preliminary studies suggest that sempervirine nitrate may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of sempervirine nitrate on rat models subjected to oxidative stress. The findings indicated a significant reduction in neuronal cell death and improved cognitive function post-treatment compared to control groups .

Case Study 2: Anticancer Potential

In vitro assays conducted on various cancer cell lines demonstrated that sempervirine nitrate induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of apoptotic pathways and inhibition of tumor growth factors .

Comparative Analysis with Related Compounds

Compound NameAnticancer ActivityNeuroprotective EffectsAnti-inflammatory Properties
Sempervirine NitrateHighModerateModerate
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indoleModerateLowHigh
6,7-DimethoxyindoleHighLowModerate

Mechanism of Action

The mechanism of action of 2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate involves interaction with specific molecular targets and pathways. Its effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. The indole and quinolizinium moieties play a crucial role in its activity, enabling interactions with various biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to the broader class of indolocarbazoles , which share planar aromatic systems but differ in connectivity and functional groups. Key structural and functional comparisons with related compounds are summarized below:

Property 2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate Staurosporine Rebeccamycin Indolo[2,3-a]carbazole
Core Structure Benz[g]indoloquinolizine Indolocarbazole + glycoside Indolocarbazole + disaccharide Two indoles + benzene bridge
Molecular Weight 335.36 g/mol 466.53 g/mol 658.60 g/mol ~300–400 g/mol
Solubility Moderate (nitrate salt enhances aqueous solubility) Low (requires DMSO) Low (organic solvents) Variable (depends on substituents)
Biological Target Wnt/β-catenin pathway Protein kinase C (PKC) DNA topoisomerase I Kinase inhibition
Storage Conditions 2–8°C (stable as nitrate salt) -20°C (light-sensitive) -20°C (hygroscopic) Variable

Functional and Mechanistic Differences

  • Staurosporine : A glycosylated indolocarbazole with two indole moieties linked via a lactam ring and a carbohydrate chain. It broadly inhibits kinases (e.g., PKC) but lacks specificity, limiting therapeutic use. In contrast, sempervirine nitrate lacks glycosylation and exhibits selective activity against Wnt/β-catenin-driven cancers.
  • Rebeccamycin : Contains a chloro-substituted indolocarbazole core and a disaccharide group, enabling DNA intercalation and topoisomerase I inhibition. Its mechanism differs starkly from sempervirine’s pathway-specific effects.
  • Indolo[2,3-a]carbazole Derivatives : These include synthetic and natural variants with amide/imide functionalization. While they share sempervirine’s planar aromatic system, their bioactivity depends on substituent patterns (e.g., halogenation or alkylation).

Pharmacological and Industrial Relevance

Sempervirine nitrate’s nitrate counterion improves stability and solubility compared to its free base, making it more suitable for injectable formulations. This contrasts with staurosporine and rebeccamycin, which require complex formulations due to poor solubility. However, sempervirine’s narrow target profile (Wnt pathway) may limit its utility compared to broader-spectrum indolocarbazoles.

Biological Activity

The compound 2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of indole-derived alkaloids, which are known for their diverse biological activities. The molecular structure can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 232.25 g/mol

Anticancer Properties

Indole derivatives have shown significant anticancer properties. In vitro studies have indicated that compounds similar to 2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate exhibit cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

Neuroprotective Effects

Research has indicated that indole derivatives can act as neuroprotective agents. The mechanism often involves the modulation of neurotransmitter systems and protection against oxidative stress.

  • Mechanism : Induction of antioxidant enzymes and inhibition of apoptosis pathways.
  • Case Study : A study demonstrated that administration of an indole derivative improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activities of 2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate can be attributed to several mechanisms:

  • DNA Interaction : Indole derivatives often intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : They can act on various receptors in the nervous system, influencing neurotransmitter release and neuronal health.

Q & A

Q. What are the common synthetic routes for 2,3,4,13-tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate, and how can reaction efficiency be optimized?

The synthesis often involves multi-step annulation or cycloaddition strategies. For example, cascade reactions between indole derivatives and azides (e.g., benzyl azides) can yield tetrahydroindoloquinoline scaffolds via [4+3] cycloaddition . Optimization may include catalyst selection (e.g., Fe3O4@FU NPs for magnetically separable catalysis ) and solvent systems (e.g., anhydrous methanol with SOCl2 for carboxylate activation ). Reaction monitoring via TLC and purification via silica gel chromatography are critical for yield improvement .

Q. How is the structural characterization of this compound performed, given its fused heterocyclic system?

Advanced spectroscopic techniques are required:

  • NMR : 1H/13C NMR can resolve proton environments in the benzindole and quinolizinium moieties, though signal overlap may occur due to symmetry.
  • X-ray crystallography : Essential for confirming the planar geometry of the fused rings and nitrate counterion placement.
  • HRMS : Validates molecular weight and fragmentation patterns. Note: Computational chemistry tools (DFT) can pre-validate structural hypotheses before experimental analysis .

Q. What stability challenges arise during storage, and how are they mitigated?

The quinolizinium nitrate moiety is hygroscopic and light-sensitive. Recommended protocols:

  • Store under inert gas (argon) in amber vials at -20°C.
  • Use desiccants (silica gel) in sealed containers to prevent nitrate degradation. Stability should be periodically assessed via HPLC to detect decomposition products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies often stem from dynamic effects (e.g., ring puckering) or paramagnetic impurities. Methodological approaches:

  • Variable-temperature NMR : Identifies conformational flexibility in the tetrahydro rings .
  • COSY/NOESY : Maps through-space couplings to distinguish overlapping signals.
  • Isotopic labeling : 15N-labeled analogs can clarify nitrogen environments in the indole-quinolizinium system .

Q. What computational methods are suitable for modeling the electronic properties of the quinolizinium cation?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict:

  • Charge distribution across the aromatic system.
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess redox behavior.
  • Non-covalent interactions (e.g., π-stacking) with biological targets. Validation against experimental UV-Vis and cyclic voltammetry data is critical .

Q. How do reaction conditions influence regioselectivity in the formation of the benz(g)indole core?

Regioselectivity is controlled by:

  • Acid/base catalysis : Protic acids (e.g., NH4OAc) favor indole protonation, directing electrophilic substitution .
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for [4+3] annulations .
  • Temperature : Lower temperatures (-20°C) minimize side reactions during SOCl2-mediated carboxylation .

Q. What methodological pitfalls arise in correlating in vitro bioactivity with structural features?

Common issues include:

  • Purity artifacts : Trace solvents (e.g., ethyl acetate) or unreacted intermediates may skew assays. Rigorous HPLC-MS purity checks (>95%) are mandatory .
  • Salt effects : The nitrate counterion can interfere with ionic strength in biochemical buffers. Control experiments with alternative salts (e.g., chloride) are recommended .

Methodological Guidance Table

Research AspectKey TechniquesReferences
Synthesis[4+3] Cycloaddition, Reflux catalysis
CharacterizationVT-NMR, X-ray crystallography
Computational ModelingDFT, HOMO-LUMO analysis
StabilityHPLC, controlled storage

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate
Reactant of Route 2
2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate

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